molecular formula C7H13F2NO B2969927 (5,5-Difluoro-1-methylpiperidin-2-yl)methanol CAS No. 1255667-13-0

(5,5-Difluoro-1-methylpiperidin-2-yl)methanol

Cat. No.: B2969927
CAS No.: 1255667-13-0
M. Wt: 165.184
InChI Key: UCUPOSMQSAWCLC-UHFFFAOYSA-N
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Description

(5,5-Difluoro-1-methylpiperidin-2-yl)methanol: is a chemical compound with the molecular formula C7H13F2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of fluorine atoms in the structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (5,5-Difluoro-1-methylpiperidin-2-yl)methanol typically begins with commercially available starting materials such as piperidine and fluorinating agents.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5,5-Difluoro-1-methylpiperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, allowing for the introduction of different functional groups. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (5,5-Difluoro-1-methylpiperidin-2-yl)methanol is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study biological systems, particularly in understanding the role of fluorinated compounds in biological processes.

Medicine:

    Drug Development: Due to its unique chemical properties, this compound is explored as a potential lead compound in the development of new drugs, particularly those targeting the central nervous system.

Industry:

    Material Science: The compound’s fluorinated structure makes it useful in the development of materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which (5,5-Difluoro-1-methylpiperidin-2-yl)methanol exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological activity. The compound may modulate specific pathways, such as neurotransmitter signaling, by interacting with receptors in the central nervous system.

Comparison with Similar Compounds

  • (5-Fluoro-1-methylpiperidin-2-yl)methanol
  • (5,5-Difluoro-1-ethylpiperidin-2-yl)methanol
  • (5,5-Difluoro-1-methylpiperidin-2-yl)ethanol

Comparison:

  • Fluorination: The presence of two fluorine atoms in (5,5-Difluoro-1-methylpiperidin-2-yl)methanol distinguishes it from compounds with fewer or no fluorine atoms, imparting unique chemical and biological properties.
  • Substituent Effects: The methyl group at the 1-position and the hydroxyl group at the 2-position contribute to the compound’s distinct reactivity and potential applications compared to its analogs.

Properties

IUPAC Name

(5,5-difluoro-1-methylpiperidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c1-10-5-7(8,9)3-2-6(10)4-11/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUPOSMQSAWCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255667-13-0
Record name (5,5-difluoro-1-methylpiperidin-2-yl)methanol
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